Imazodan

PDE3 inhibitor positive inotropy cardiotonic

Imazodan (CI-914) is a selective PDE3 inhibitor offering dual positive inotropy and peripheral vasodilation without β-adrenergic stimulation. Its inotropic EC50 of 6.5 µM (guinea pig atria) provides a middle ground—more potent than amrinone, less maximal than milrinone—enabling fine-tuned contractility dose-response studies. Demonstrated oral bioavailability in severe CHF supports chronic oral dosing models free of IV artifacts. The 5-fold potency gap vs. its 5-methyl analog CI-930 establishes a validated SAR reference for PDE3 inhibitor design. Procure Imazodan for reproducible cardiac pharmacology.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 84243-58-3
Cat. No. B1195180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImazodan
CAS84243-58-3
Synonyms4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone
CI 914
CI-914
imazodan
imazodan hydrochloride
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3
InChIInChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18)
InChIKeyVXMYWVMXSWJFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imazodan (CAS 84243-58-3): A Selective PDE3 Inhibitor with a Defined Cardiotonic and Vasodilatory Profile for Heart Failure Research


Imazodan (formerly designated CI-914) is a selective inhibitor of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP) . By inhibiting PDE3, Imazodan increases intracellular cAMP levels, which enhances myocardial contractility and promotes vasodilation . This dual positive inotropic and peripheral vasodilatory mechanism defines its cardiotonic profile, distinct from agents that rely on beta-adrenergic receptor stimulation or Na+/K+-ATPase inhibition [1].

Why Imazodan Cannot Be Casually Substituted with Other PDE3 Inhibitors: Distinct Inotropic Potency and Vasodilatory Balance


Within the class of PDE3 inhibitors, significant heterogeneity exists in terms of inotropic potency, chronotropic effects, and the balance between cardiac and vascular actions. Imazodan's specific inotropic potency and its effect on peripheral hemodynamics are not uniformly shared by its structural analogs or other clinical PDE3 inhibitors like milrinone and amrinone [1]. Therefore, substituting Imazodan with another PDE3 inhibitor without accounting for these quantitative differences can lead to distinct experimental outcomes and altered cardiovascular profiles in both in vitro and in vivo models.

Quantitative Differentiation of Imazodan: Head-to-Head Potency and Selectivity Data for Informed Procurement


Imazodan's In Vitro Inotropic Potency Compared to Milrinone and Amrinone

In isolated guinea pig left atria, Imazodan demonstrated a positive inotropic EC50 of 6.5 µM. This potency is distinct from other common PDE3 inhibitors: it is comparable to milrinone (1.7 µM) and significantly more potent than amrinone (27 µM) [1]. This positions Imazodan as an agent with intermediate inotropic potency within its class.

PDE3 inhibitor positive inotropy cardiotonic

Imazodan's PDE3 Inhibitory Potency Relative to Its 5-Methyl Analog CI-930

Imazodan (CI-914) and its 5-methyl analog CI-930 were directly compared for PDE3 inhibitory potency. CI-930, with an IC50 of 0.6 µM, was found to be the most selective PDE3 inhibitor in the series, while Imazodan itself exhibits an IC50 of 3.4 µM for PDE3 from human platelets [1][2]. This ~5.7-fold difference in potency highlights a critical structural determinant for enhanced PDE3 binding affinity.

PDE3 structure-activity relationship IC50

Imazodan's Relative Potency in Cellular Signaling Pathways vs. CI-930

In a cellular context, Imazodan and CI-930 were compared for their ability to inhibit insulin-like growth factor-I (IGF-I)-stimulated S6 kinase activity in Xenopus laevis oocytes. CI-930 inhibited this pathway with an IC50 of 9.7 µM, whereas Imazodan was significantly less potent, with an IC50 of 84 µM [1]. This ~8.7-fold difference in cellular functional assay potency demonstrates a pronounced divergence in downstream signaling effects between these closely related analogs.

signal transduction S6 kinase IGF-I

Imazodan's Hemodynamic Profile: Coronary Vasodilation Without Altering Peripheral Flow Distribution

In an anesthetized dog model, Imazodan (CI-914) decreased coronary vascular resistance and increased the myocardial supply-to-demand ratio, indicating active coronary vasodilation [1]. Critically, Imazodan did not alter peripheral blood flow distribution, suggesting a balanced vasodilatory effect across different vascular beds [1]. This contrasts with the potential for more pronounced systemic vasodilation seen with other agents, a differentiation based on class-level inference from the compound's specific hemodynamic characterization.

hemodynamics coronary vasodilation in vivo

Clinical Differentiation: Oral Bioavailability and Safety Profile

Imazodan is orally bioavailable, a characteristic that distinguishes it from intravenous-only PDE3 inhibitors like dobutamine and dopamine, and from the early agent amrinone which was initially only approved for intravenous use [1]. Furthermore, it was reported that Imazodan may possess a greater degree of cardiac safety than digitalis and that its peripheral vasodilation is more pronounced than that of amrinone or milrinone [1]. Imazodan clearance is influenced by hemodynamic and hepatic status, and its bioavailability is considered good, even in patients with severe congestive heart failure [2].

clinical pharmacology bioavailability safety

Defined Research and Development Scenarios for Imazodan Based on Its Quantified Differentiating Features


In Vitro Studies Requiring Moderate, Titratable Positive Inotropic Effect

Imazodan's inotropic EC50 of 6.5 µM in isolated guinea pig atria [1] makes it an ideal tool for experiments where a potent, maximal inotropic effect (as seen with milrinone) is not desired, but a clear, dose-dependent increase in contractility above baseline (and above that of weak agents like amrinone) is required. This allows for fine-tuning of contractile force in isolated cardiac muscle preparations or cell-based contractility assays.

In Vivo Cardiovascular Research on Coronary Vasodilation and Myocardial Oxygen Balance

Given its demonstrated ability to decrease coronary vascular resistance and increase the myocardial supply-to-demand ratio without altering peripheral blood flow distribution [2], Imazodan is uniquely suited for in vivo studies investigating the interplay between enhanced contractility, coronary blood flow, and myocardial oxygen consumption. It can be used as a tool to dissect the specific contribution of balanced coronary and systemic vasodilation in models of heart failure or ischemia.

Comparative Structure-Activity Relationship (SAR) Studies on PDE3 Inhibitors

The stark potency difference between Imazodan and its 5-methyl analog CI-930 (3.4 µM vs. 0.6 µM for PDE3 inhibition [3]; 84 µM vs. 9.7 µM in a cellular S6 kinase assay [4]) provides a powerful model system for SAR investigations. Researchers can use Imazodan as a reference compound to study the impact of a single methyl substitution on target engagement, downstream signaling, and functional outcomes, thereby advancing the understanding of PDE3 inhibitor design.

Preclinical Models of Chronic Heart Failure with Oral Dosing

Imazodan's established oral bioavailability in humans, which is adequate even in the context of severe congestive heart failure [5], makes it a practical tool for chronic oral dosing studies in animal models of heart failure. This allows researchers to avoid the confounding variables and technical challenges associated with long-term intravenous infusions, more closely mimicking the intended clinical route of administration for chronic therapy.

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